molecular formula C14H22ClNO B1426325 3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-74-2

3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1426325
CAS No.: 1220031-74-2
M. Wt: 255.78 g/mol
InChI Key: UJLSOCFQXCEUHZ-UHFFFAOYSA-N
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Description

3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring, a fundamental nitrogen-containing heterocycle in medicinal chemistry. The piperidine scaffold is a pivotal cornerstone in the production of drugs and is one of the most common heterocyclic fragments found in FDA-approved pharmaceuticals . This specific derivative is functionalized with a 2-methylphenoxyethyl side chain, a structural motif seen in other research compounds such as 2-[2-(3-Methylphenoxy)ethyl]piperidine and 3-(2-Ethoxyethyl)piperidine hydrochloride, indicating its potential as a versatile building block for constructing more complex molecules . Piperidine-based compounds demonstrate a wide spectrum of significant pharmacological activities in scientific research. They are extensively investigated as potential agents in therapeutic areas including oncology, virology, and microbiology . For instance, structurally similar piperidine derivatives have been studied for their antitumor properties, with mechanisms of action that can involve binding to DNA via intercalation or inhibiting tubulin polymerization to halt cancer cell proliferation . Other piperidine analogues have shown promising inhibitory effects against various strains of the influenza virus, as well as antimicrobial and antifungal activities . As such, this compound serves as a critical intermediate for researchers working in hit-to-lead optimization and the synthesis of novel bioactive molecules. The product is provided as a solid and is intended for laboratory research purposes exclusively. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information.

Properties

IUPAC Name

3-[2-(2-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-12-5-2-3-7-14(12)16-10-8-13-6-4-9-15-11-13;/h2-3,5,7,13,15H,4,6,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLSOCFQXCEUHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-methylphenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the chloroethyl group, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted piperidine and phenoxy derivatives

Scientific Research Applications

Medicinal Chemistry

3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride is explored for its potential therapeutic effects. Its structural analogs have shown promise in treating various conditions, particularly neurodegenerative diseases. The compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant for developing treatments for Alzheimer's disease and other cognitive disorders.

Neuropharmacology

Research into the neuroprotective effects of this compound suggests that it may help protect dopaminergic neurons from degeneration, indicating potential applications in neuropsychiatric disorders such as Parkinson's disease. Its interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine, are key to understanding its therapeutic potential.

Chemical Synthesis

As a building block in organic synthesis, this compound is utilized to create more complex molecules. Its reactivity allows for various synthetic pathways, making it valuable in the development of specialty chemicals and agrochemicals .

Studies have indicated that this compound exhibits several biological activities, including:

  • Anticholinesterase Activity : Similar compounds have demonstrated significant inhibition of AChE, suggesting potential applications in treating neurodegenerative disorders.
  • Neuroprotective Effects : Preliminary studies indicate protective effects on neuronal cells, which could lead to new therapeutic strategies for neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective properties of piperidine derivatives found that certain structural modifications enhanced their ability to protect neurons from oxidative stress. The findings suggest that compounds like this compound could be further explored for their therapeutic potential in neurodegenerative conditions.

Case Study 2: Anticholinesterase Activity

Research into the anticholinesterase activity of piperidine derivatives has shown that modifications can significantly impact their efficacy. Compounds similar to this compound exhibited promising results in inhibiting AChE, making them candidates for further development as treatments for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Piperidine hydrochlorides are often modified at the nitrogen atom or on aromatic substituents to tune pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis:

Table 1: Key Structural Analogs and Substituent Differences
Compound Name (CAS No.) Substituent Features Molecular Formula Molecular Weight Key References
3-[2-(2-Methylphenoxy)ethyl]piperidine HCl 2-Methylphenoxyethyl at C3 C₁₄H₂₀ClNO ~261.8 (calc.)
GZ-253B (2,6-bis(2-(4-methylphenyl)ethyl)piperidine HCl) 4-Methylphenylethyl groups at C2 and C6 C₂₄H₃₀ClN 392.0
3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine HCl (1219981-21-1) 2,4-Dichlorophenoxyethyl at C3 C₁₃H₁₈Cl₃NO 310.6
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine HCl 3-Trifluoromethylphenylethyl at C4 C₁₆H₂₁F₃ClN 335.8
2-[2-(3-Ethylphenoxy)ethyl]piperidine HCl (1219968-13-4) 3-Ethylphenoxyethyl at C2 C₁₅H₂₂ClNO 267.8

Key Observations :

  • Electron Effects: Chlorine (e.g., ) and trifluoromethyl groups introduce electronegativity, altering receptor binding kinetics compared to methylphenoxy .
  • Steric Bulk : Bis-substituted analogs like GZ-253B exhibit larger molecular weights and steric hindrance, which may reduce metabolic clearance but limit target selectivity.

Pharmacological Activity

Key Findings :

  • Antimicrobial Activity: Piperidine-linked thiouracil derivatives (e.g., ) show potent activity against Staphylococcus aureus (MIC 1–10 µg/mL), suggesting that the target compound’s phenoxyethyl group may similarly enhance membrane penetration.
  • Neurotransmitter Modulation : Lobelane analogs () inhibit dopamine uptake, implying that substituent position (C2/C6 vs. C3) influences transporter specificity.

Biological Activity

3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Properties

  • Molecular Formula : C14H21NO
  • Molecular Weight : Approximately 233.33 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a 2-methylphenoxy group, which contributes to its biological activity by potentially interacting with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Key mechanisms include:

  • Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing pathways related to neurotransmission.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways critical for various physiological functions.

Biological Activity Overview

The compound has been investigated for various pharmacological effects, including:

  • Antidepressant Activity : Similar compounds have demonstrated efficacy in models of depression, suggesting that this compound may also exhibit antidepressant properties through the inhibition of neurotransmitter reuptake.
  • CNS Effects : The ability to penetrate the blood-brain barrier (BBB) positions it as a candidate for treating central nervous system disorders.

Data Table of Biological Activities

Activity TypeMechanismReference
AntidepressantInhibition of serotonin and norepinephrine reuptake
CNS ModulationInteraction with H3 receptors
Enzyme InhibitionPotential inhibition of monoamine oxidase

Case Studies and Research Findings

  • Antidepressant Properties :
    • A study comparing various piperidine derivatives found that related compounds exhibited significant antidepressant activity comparable to established drugs like viloxazine. The mechanism involved reuptake inhibition of biogenic amines, supporting the hypothesis that similar activity could be expected from this compound .
  • CNS Effects :
    • Research into the pharmacokinetics of structurally similar compounds indicated effective brain penetration and modulation of neurotransmitter levels, particularly dopamine and serotonin. This suggests potential therapeutic applications in mood disorders .
  • Enzyme Interaction :
    • Investigations into enzyme inhibition revealed that compounds with similar structures effectively inhibited monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain. This mechanism is crucial for developing treatments for depression and anxiety disorders .

Q & A

Q. How can researchers optimize the synthetic yield of 3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride?

  • Methodological Answer : The synthesis involves two primary steps: (1) preparation of the piperidine intermediate and (2) ethoxylation with 2-methylphenol. To optimize yield:
  • Intermediate Synthesis : Use catalytic hydrogenation (e.g., Pd/C under H₂) for piperidine ring formation, ensuring reaction times ≥12 hours at 50–60°C .
  • Ethoxylation : Employ a molar ratio of 1:1.2 (piperidine intermediate to 2-methylphenol) in anhydrous dichloromethane. Add triethylamine (1.5 equivalents) to neutralize HCl by-products .
  • Purification : Recrystallize the final product using ethanol/water (3:1 v/v) to achieve ≥98% purity .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods with ≥0.5 m/s airflow to minimize inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight, light-resistant containers away from oxidizers (e.g., peroxides) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Purity Analysis : Use HPLC with a C18 column (mobile phase: 70% acetonitrile/30% 0.1M ammonium acetate, flow rate 1.0 mL/min) .
  • Structural Confirmation : Conduct ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under N₂ at 10°C/min to assess decomposition temperatures .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The ethoxy group’s electron-donating methyl substituent enhances nucleophilicity at the piperidine nitrogen. Computational studies (e.g., DFT at B3LYP/6-31G*) show a reduced activation energy (ΔG‡ ≈ 45 kJ/mol) for SN2 reactions compared to unsubstituted analogs. Solvent polarity (e.g., DMF) further stabilizes transition states . Experimental validation via kinetic profiling (e.g., UV-Vis monitoring at 254 nm) is recommended .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. To standardize
  • Crystallization Control : Use slow evaporation from ethanol to isolate the thermodynamically stable polymorph .
  • Solubility Testing : Conduct shake-flask experiments in PBS (pH 7.4) at 25°C, equilibrated for 24 hours. Analyze supernatant via HPLC .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to identify hydrate formation thresholds .

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Methodological Answer :
  • Temperature Control : Maintain ethoxylation at ≤60°C to suppress Fries rearrangement by-products .
  • Catalytic Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to reduce side reactions (e.g., N-alkylation) .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., dimeric adducts) and refine column chromatography gradients (hexane/EtOAc 4:1 → 1:1) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of target receptors (e.g., sigma-1 receptors). Set grid boxes to encompass binding pockets (20 ų) .
  • MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability (RMSD ≤2.0 Å) .
  • Free Energy Calculations : Apply MM-PBSA to compute ΔGbinding, validating with in vitro assays (e.g., radioligand displacement) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride
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